Cas no 1818294-31-3 (Fmoc-PEG6-NHS ester)

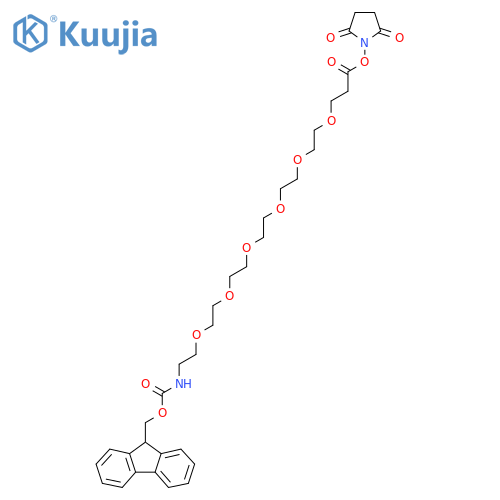

Fmoc-PEG6-NHS ester structure

商品名:Fmoc-PEG6-NHS ester

Fmoc-PEG6-NHS ester 化学的及び物理的性質

名前と識別子

-

- Fmoc-PEG6-NHS ester

- FmocNH-PEG6-NHS ester

- Fmoc-NH-PEG6-NHS

- Fmoc-NH-PEG6-CH2CH2COONHS Ester

- 1818294-31-3

- FmocNH-PEG6-CH2CH2COONHS

- DA-53351

- MS-31060

- HY-126882

- C70320

- 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester

- FMOC-PEG6-NHSESTER

- AKOS040741756

- DTXSID601107912

- 2,5-dioxopyrrolidin-1-yl 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22-heptaoxa-4-azapentacosan-25-oate

- CS-0107979

- (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

- BP-21633

-

- インチ: 1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40)

- InChIKey: KFJXLDJJJJQTGL-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(CCC1=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 672.28942484 g/mol

- どういたいしつりょう: 672.28942484 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 12

- 重原子数: 48

- 回転可能化学結合数: 26

- 複雑さ: 946

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 672.7

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 157

Fmoc-PEG6-NHS ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21633-250mg |

Fmoc-PEG6-NHS ester |

1818294-31-3 | 98% | 250mg |

5415.0CNY | 2021-07-14 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHF-14-1g |

FmocNH-PEG6-NHS ester |

1818294-31-3 | >98.00% | 1g |

¥2950.0 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178619-100mg |

Fmoc-PEG6-NHS ester |

1818294-31-3 | 98% | 100mg |

¥2975 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1252851-100mg |

Fmoc-peg6-nhs ester |

1818294-31-3 | 98% | 100mg |

$235 | 2024-06-06 | |

| Chemenu | CM340270-1g |

Fmoc-PEG6-NHS ester |

1818294-31-3 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Aaron | AR00I10T-250mg |

Fmoc-PEG6-NHS ester |

1818294-31-3 | 95% | 250mg |

$353.00 | 2025-01-25 | |

| 1PlusChem | 1P00I0SH-100mg |

Fmoc-peg6-nhs ester |

1818294-31-3 | 98% | 100mg |

$232.00 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2221-100mg |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

1818294-31-3 | 95% | 100mg |

¥2006.0 | 2024-04-23 | |

| A2B Chem LLC | AI40033-250mg |

Fmoc-peg6-nhs ester |

1818294-31-3 | 95% | 250mg |

$255.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2221-250mg |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

1818294-31-3 | 95% | 250mg |

¥3353.0 | 2024-04-23 |

Fmoc-PEG6-NHS ester 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

1818294-31-3 (Fmoc-PEG6-NHS ester) 関連製品

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1818294-31-3)Fmoc-PEG6-NHS ester

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):194.0/327.0/702.0